4-(1,1-Difluoroethoxy)-1,1,1,2,2,3,3-heptafluorobutane
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Overview
Description
4-(1,1-Difluoroethoxy)-1,1,1,2,2,3,3-heptafluorobutane is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to degradation. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of 4-(1,1-Difluoroethoxy)-1,1,1,2,2,3,3-heptafluorobutane typically involves fluorination or substitution reactions. One common method is the reaction of alcohols with deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . These reagents convert alcohols to alkyl fluorides, which can then undergo further fluorination to produce the desired compound. Industrial production methods often employ continuous flow reactors to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
4-(1,1-Difluoroethoxy)-1,1,1,2,2,3,3-heptafluorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it to less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as halides
Scientific Research Applications
4-(1,1-Difluoroethoxy)-1,1,1,2,2,3,3-heptafluorobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: The compound is used in the production of high-performance materials, including polymers and coatings
Mechanism of Action
The mechanism by which 4-(1,1-Difluoroethoxy)-1,1,1,2,2,3,3-heptafluorobutane exerts its effects involves interactions with molecular targets and pathways. Its fluorine atoms can form strong bonds with carbon, oxygen, and nitrogen atoms, influencing the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
4-(1,1-Difluoroethoxy)-1,1,1,2,2,3,3-heptafluorobutane can be compared with other fluorinated compounds such as:
1,1-Difluoroethoxybenzene: Similar in structure but with different reactivity and applications.
1,1-Difluorocyclopropane derivatives: These compounds share the presence of difluoromethyl groups but differ in their ring structures and chemical properties.
Hexafluoroethane: Another fluorinated compound with distinct industrial applications. The uniqueness of this compound lies in its combination of multiple fluorine atoms and its specific molecular structure, which confer unique chemical properties and applications.
Properties
CAS No. |
1365808-20-3 |
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Molecular Formula |
C6H5F9O |
Molecular Weight |
264.09 g/mol |
IUPAC Name |
4-(1,1-difluoroethoxy)-1,1,1,2,2,3,3-heptafluorobutane |
InChI |
InChI=1S/C6H5F9O/c1-3(7,8)16-2-4(9,10)5(11,12)6(13,14)15/h2H2,1H3 |
InChI Key |
ZAUXRLVUBYXUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCC(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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